2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate
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Overview
Description
2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate is a useful research compound. Its molecular formula is C20H27N5O6 and its molecular weight is 433.465. The purity is usually 95%.
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Scientific Research Applications
Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition
A compound closely related to the one mentioned has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), showing significant selectivity over ACAT-2. This inhibition suggests a potential application in treating diseases involving ACAT-1 overexpression. Enhanced aqueous solubility and oral absorption in animal models indicate promising pharmacological effects and safety profiles for clinical candidacy, particularly for conditions where ACAT-1 activity is implicated (Shibuya et al., 2018).
Antiviral Activity
The structural motif of benzimidazoles, related to the compound , has been designed and tested as antirhinovirus agents. Through stereospecific synthesis, these compounds target viral replication, providing a foundation for the development of new antiviral drugs. The design incorporates specific structural elements to achieve desirable E-isomer configurations, highlighting the potential for tailored therapeutic agents against rhinoviruses (Hamdouchi et al., 1999).
Wake-promoting Effects
Another related compound demonstrates acute wake-promoting actions by acting as a histamine H3 receptor antagonist. This non-imidazole antagonist shows high affinity and selectivity for the H3 receptor, with negligible binding to other receptors. In animal models, it increases wakefulness and decreases REM sleep without affecting body weight, suggesting applications in treating sleep disorders (Barbier et al., 2004).
Antimicrobial and Antioxidant Properties
Benzodiazepines bearing benzimidazole and indole moieties have been synthesized and shown to possess potent antimicrobial and antioxidant activities. These compounds, synthesized through cyclization of chalcones with ortho-phenylenediamine, demonstrate the versatility of benzimidazole derivatives in developing treatments against microbial infections and oxidative stress (Naraboli & Biradar, 2017).
Corrosion Inhibition
Benzimidazole derivatives have also been investigated for their role as corrosion inhibitors, offering a non-pharmaceutical application. These compounds, through electrochemical, thermodynamic, and quantum chemical studies, have demonstrated significant inhibition efficiency against steel corrosion in acidic environments. This application showcases the potential of such compounds in industrial settings, contributing to material preservation and longevity (Yadav et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The presence of thebenzimidazole moiety suggests that it may interact with various biological targets . Benzimidazoles are key components in functional molecules used in a diverse range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
The benzimidazole moiety is known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Properties
IUPAC Name |
2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-(methylcarbamoyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2.C2H2O4/c1-13-20-15-5-3-4-6-16(15)23(13)11-14-7-9-22(10-8-14)12-17(24)21-18(25)19-2;3-1(4)2(5)6/h3-6,14H,7-12H2,1-2H3,(H2,19,21,24,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJKNFEXQBXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC(=O)NC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.